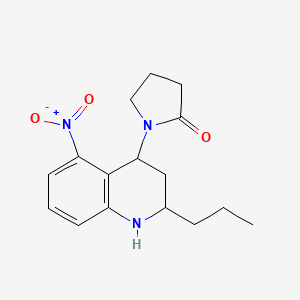

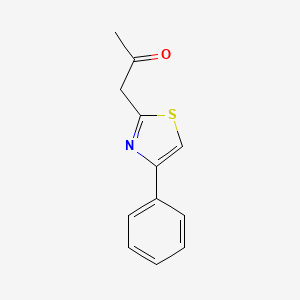

1-(4-苯基-噻唑-2-基)-丙-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(4-Phenyl-thiazol-2-yl)-propan-2-one” is a compound that contains a thiazole moiety. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Synthesis Analysis

The synthesis of compounds containing the thiazole ring has been increasing steadily due to their utility in various fields . A series of 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides were synthesized by Prashanth et al . The authors suggest that the effect of compound could be due to methyl, fluoro, and methoxy groups which are attached to phenoxy, benzoyl, and the phenyl ring of thiazole, respectively .Molecular Structure Analysis

The molecular structure of thiazole derivatives was confirmed by their physicochemical characteristics . The occurrence of band at 3113 cm −1 and 1586 cm −1 indicated the presence of C–H skeletal and C=C skeletal structure, respectively within the phenyl nucleus .Chemical Reactions Analysis

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .科学研究应用

光谱和量子化学研究

研究表明,噻唑衍生物(包括与1-(4-苯基-噻唑-2-基)-丙-2-酮类似的化合物)已通过光谱方法和量子化学计算进行表征。这些研究旨在了解它们的分子结构、电子性质和生物功能,例如抗菌活性。例如,一项研究分析了密切相关化合物的生物应用,通过分子对接突出了其抗真菌和抗菌作用(A. Viji等人,2020年)。

抗菌活性

另一个重点领域是噻唑衍生物的抗菌活性。研究合成了新系列的化合物以评估其作为抗菌剂的潜力,表明某些衍生物对细菌和真菌表现出显着的活性,有助于开发新的治疗剂(Maria Apotrosoaei等人,2014年)。

缓蚀

噻唑衍生物也被评估了其作为缓蚀剂的潜力。已对噻唑和噻二唑衍生物进行了量子化学和分子动力学模拟研究,以预测它们对金属腐蚀的性能,证明了它们在保护金属免受腐蚀方面的有效性,这对工业应用具有影响(S. Kaya等人,2016年)。

抗氧化活性

此外,还探索了与1-(4-苯基-噻唑-2-基)-丙-2-酮在结构上相关的噻唑烷-4-酮衍生物的抗氧化活性。这些化合物的设计和合成旨在评估其潜在的抗氧化作用,表明特定的衍生物具有显着的抗氧化能力,这对于预防氧化应激相关疾病至关重要(A. Matwijczuk等人,2016年)。

安全和危害

未来方向

Thiazoles and their derivatives have shown promising results in various fields, including medicinal chemistry . Future research could focus on the design and structure–activity relationship of bioactive molecules . Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could be explored .

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, are known to have broad biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral effects .

Mode of Action

Thiazole derivatives have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Thiazole derivatives are known to interact with various targets inducing biological effects .

Pharmacokinetics

The pharmacokinetics of thiazole derivatives have been studied in the context of antimicrobial and anticancer drug resistance .

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral effects .

Action Environment

Safety data sheets for similar compounds suggest that protective measures should be taken when handling these compounds, indicating that they may be sensitive to certain environmental conditions .

属性

IUPAC Name |

1-(4-phenyl-1,3-thiazol-2-yl)propan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-9(14)7-12-13-11(8-15-12)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCHHZKRNMRNDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NC(=CS1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Phenyl-thiazol-2-yl)-propan-2-one | |

CAS RN |

21352-99-8 |

Source

|

| Record name | 1-(4-phenyl-1,3-thiazol-2-yl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-(3-methylbutyl)benzamide](/img/structure/B2916918.png)

![4-methoxy-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2916919.png)

![1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2916925.png)

![N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide](/img/structure/B2916927.png)

![8-fluoro-2-(2-hydroxyquinoline-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2916931.png)

![N-[4-(2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)phenyl]acetamide](/img/structure/B2916934.png)

![1-ethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2916935.png)

![[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2916937.png)